
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H11N3O5S2 and its molecular weight is 401.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis in Heterocyclic Compounds : This compound is synthesized as a part of novel heterocyclic compounds. These compounds have been studied for their diverse chemical activities and applications in various fields including antimicrobial and antitumor activities (Khalifa et al., 2015).
Antileishmanial Activity : It forms a part of a novel series synthesized for in vitro evaluation against Leishmania major, contributing significantly to the structure-activity relationships in medicinal chemistry (Tahghighi et al., 2013).
Applications in Dyeing and Fabrics
- Application in Dyeing Polyester Fibers : Certain derivatives of this compound are used in synthesizing dyes for polyester fabrics. These dyes exhibit high efficiency and are potentially applicable in creating sterile and biologically active fabrics (Khalifa et al., 2015).
Biological Screening
Antimicrobial Activities : Various derivatives of this compound have been synthesized and subjected to antimicrobial screenings. These derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria (Mhaske et al., 2011).
Antibacterial Agents : Derivatives of this compound have been studied for their potential as antibacterial agents. Some derivatives have shown promising antibacterial activity against specific bacteria strains (Palkar et al., 2017).
Miscellaneous Applications
Inhibitor for PET Studies : A derivative of this compound, specifically designed as a selective inhibitor, has been used in positron emission tomography (PET) studies to explore neurological functions (Vasdev et al., 2005).
Antidiabetic Screening : This compound has been included in the synthesis of derivatives evaluated for in vitro antidiabetic activity, indicating its potential role in developing antidiabetic treatments (Lalpara et al., 2021).
Mecanismo De Acción
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and ion channels involved in various cellular processes.
Mode of Action
It’s known that benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . This suggests that N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad biological activities of benzofuran derivatives , it’s plausible that this compound could influence multiple pathways, potentially including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
The molecular weight of the compound is 28832, which is within the optimal range for oral bioavailability
Result of Action
Based on the known activities of benzofuran derivatives , it’s plausible that this compound could have effects such as altering cellular signaling, modulating gene expression, and affecting cellular metabolism.
Propiedades
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S2/c1-24-11-4-2-3-9-7-12(25-15(9)11)10-8-26-17(18-10)19-16(21)13-5-6-14(27-13)20(22)23/h2-8H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKGSGMNGGQUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
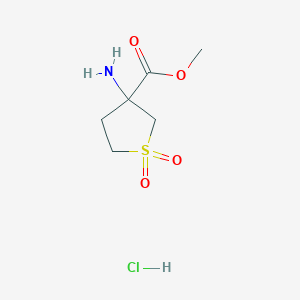
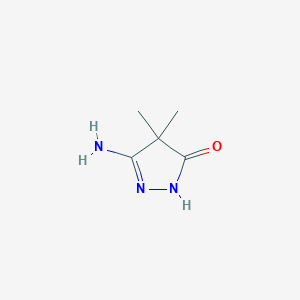



![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)
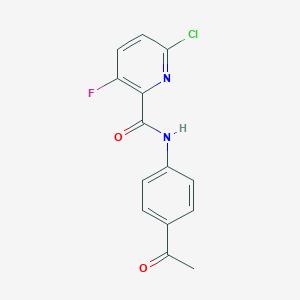
![3-Hydroxy-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide](/img/structure/B3006305.png)

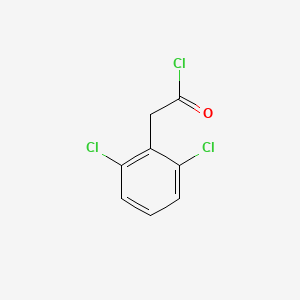
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde](/img/structure/B3006310.png)
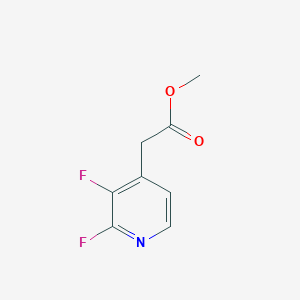
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3006312.png)
